molecular formula C11H15NO2 B1325483 2-(Cyclohexylacetyl)oxazole CAS No. 898759-04-1

2-(Cyclohexylacetyl)oxazole

Cat. No.: B1325483
CAS No.: 898759-04-1
M. Wt: 193.24 g/mol
InChI Key: VDPSBYOCTCWSBT-UHFFFAOYSA-N
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Description

2-(Cyclohexylacetyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a cyclohexylacetyl group Oxazoles are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

2-(Cyclohexylacetyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to exhibit antibacterial, anticancer, and anti-inflammatory properties . These interactions often involve non-covalent binding to active sites of enzymes or receptors, leading to modulation of their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . Additionally, this compound may modulate inflammatory responses by affecting the production of cytokines and other signaling molecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For instance, oxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Determining the optimal dosage is essential for maximizing the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in particular cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylacetyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylacetic acid with an appropriate oxazole precursor under dehydrating conditions. The reaction often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as magnetic nanocatalysts, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylacetyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the oxazole ring .

Scientific Research Applications

2-(Cyclohexylacetyl)oxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

2-(Cyclohexylacetyl)oxazole can be compared with other oxazole derivatives, such as:

    2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.

    2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.

    Aleglitazar: An antidiabetic agent containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.

Properties

IUPAC Name

2-cyclohexyl-1-(1,3-oxazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPSBYOCTCWSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642050
Record name 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-04-1
Record name 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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